molecular formula C18H23NO2 B11714451 2-Nonyl-3,4-dihydroquinoline-3,4-dione

2-Nonyl-3,4-dihydroquinoline-3,4-dione

Cat. No.: B11714451
M. Wt: 285.4 g/mol
InChI Key: YKMSVMVSMRCWKJ-UHFFFAOYSA-N
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Description

2-Nonyl-3,4-dihydroquinoline-3,4-dione is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nonyl side chain at the second position and a dihydroquinoline core with two carbonyl groups at the third and fourth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonyl-3,4-dihydroquinoline-3,4-dione typically involves the reaction of 2-alkynylanilines with ketones under Brønsted acid or Lewis acid catalysis . The reaction conditions often include the use of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux temperature. Alternatively, the reaction can be carried out in toluene at 110°C with p-toluenesulfonic acid monohydrate and ferric chloride as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Nonyl-3,4-dihydroquinoline-3,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: The nonyl side chain and the quinoline core can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced dihydroxyquinoline compounds, and substituted quinoline analogs with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Nonyl-3,4-dihydroquinoline-3,4-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nonyl-3,4-dihydroquinoline-3,4-dione is unique due to its nonyl side chain, which enhances its lipophilicity and membrane permeability. This structural feature may contribute to its potent biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

2-nonylquinoline-3,4-dione

InChI

InChI=1S/C18H23NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12H,2-8,13H2,1H3

InChI Key

YKMSVMVSMRCWKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NC2=CC=CC=C2C(=O)C1=O

Origin of Product

United States

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